molecular formula C7H7Cl2NO2S B6153300 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride CAS No. 2355562-49-9

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B6153300
CAS No.: 2355562-49-9
M. Wt: 240.11 g/mol
InChI Key: JVUQHBIVLDHRSQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position and an ethane-sulfonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the development of sulfonamides, sulfonate esters, and other functionalized intermediates.

Properties

CAS No.

2355562-49-9

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H7Cl2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2

InChI Key

JVUQHBIVLDHRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCS(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorination of 2-(2-pyridyl)ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Molecular and Crystallographic Features

The structural uniqueness of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride lies in its hybrid aromatic-heteroaliphatic system. Below is a comparative analysis with structurally related sulfonyl chlorides (data sourced from crystallographic studies and building block catalogues ):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Crystallographic Space Group (if available)
2-(2-Chloropyridin-3-yl)ethane-1-sulfonyl chloride C₇H₆Cl₂NO₂S 239.11 2-chloropyridine, ethane-sulfonyl chloride Not reported
5-Bromo-2-chloro-4-methoxybenzene-1-sulfonyl chloride C₇H₅BrCl₂O₃S 319.99 Br, Cl, OCH₃ on benzene Not reported
2-Methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₈H₆ClF₃O₃S 288.64 OCH₃, CF₃ on benzene Not reported
5-Fluoro-6-methylpyridine-2-sulfonyl chloride C₆H₅ClFNO₂S 209.63 F, CH₃ on pyridine Not reported
1-Methyl-1H-indole-4-sulfonyl chloride C₉H₈ClNO₂S 229.68 Methylindole Not reported

Key Observations :

  • The pyridine-based derivatives (e.g., 5-fluoro-6-methylpyridine-2-sulfonyl chloride) share similarities in electronic properties due to the electron-withdrawing nature of chlorine and fluorine substituents. However, the ethane-sulfonyl chain in the target compound introduces greater conformational flexibility compared to rigid benzene or indole systems .

Reactivity Trends :

  • The electron-deficient pyridine ring in the target compound may enhance the electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution reactions. This contrasts with electron-rich systems (e.g., methoxy-substituted benzene derivatives), where sulfonyl chloride reactivity might be attenuated .

Physicochemical and Functional Properties

Solubility and Stability

  • Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the polar sulfonyl chloride group and pyridine ring. The chlorine substituent may confer stability against hydrolysis compared to aliphatic sulfonyl chlorides.
  • Comparisons :
    • 5-Fluoro-6-methylpyridine-2-sulfonyl chloride : Higher solubility in organic solvents due to reduced molecular weight and fluorine’s lipophilicity.
    • 1-Methyl-1H-indole-4-sulfonyl chloride : Lower stability due to the electron-rich indole ring, which may accelerate hydrolysis .

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